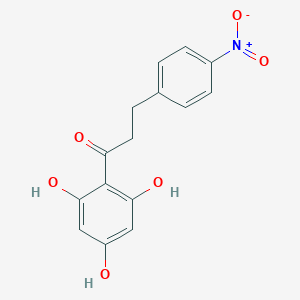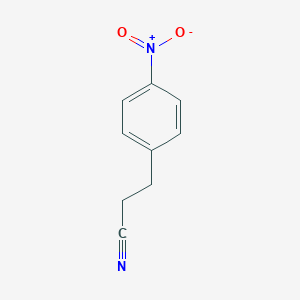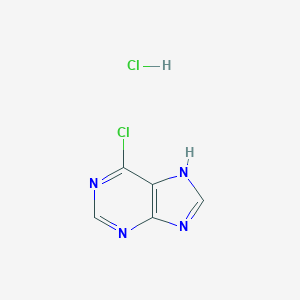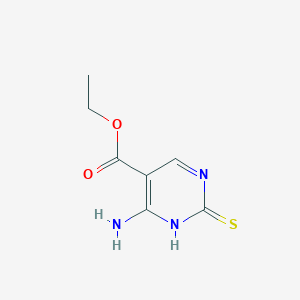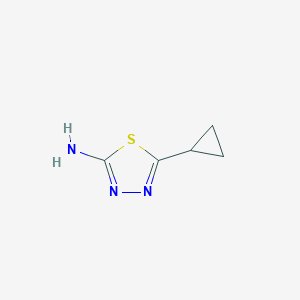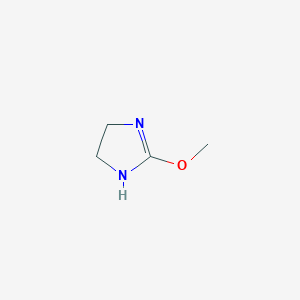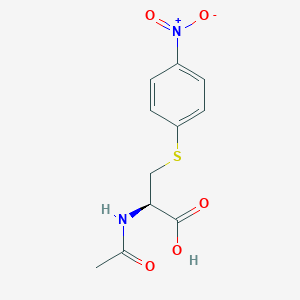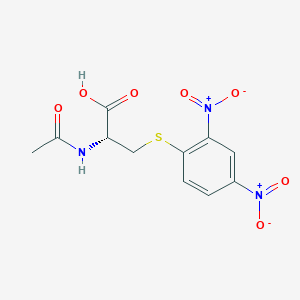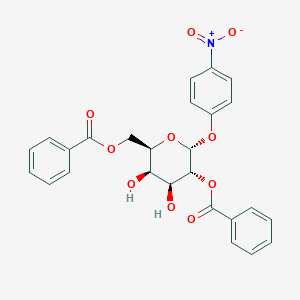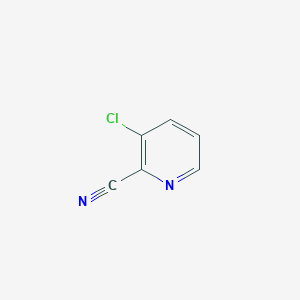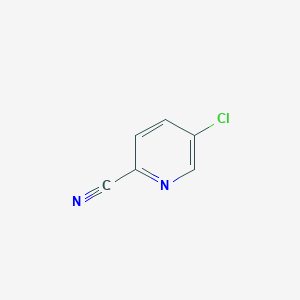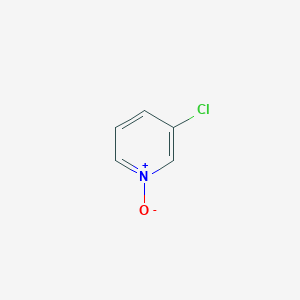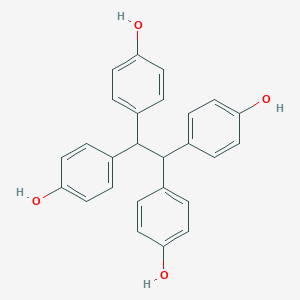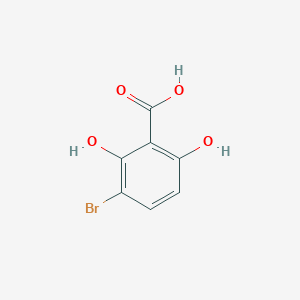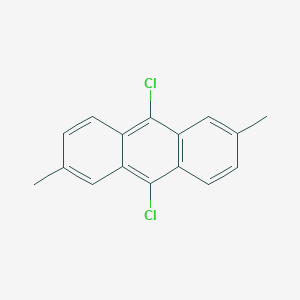
9,10-Dichloro-2,6-dimethylanthracene
説明
Synthesis Analysis
The synthesis of chlorinated anthracene derivatives typically involves direct chlorination of anthracene or its methylated derivatives under controlled conditions. One approach to synthesize related compounds involves the photocatalytic carbon-carbon bond formation of 9,10-dimethylanthracene (DMA) in chloroform, highlighting a method that could be adapted for the synthesis of 9,10-Dichloro-2,6-dimethylanthracene by changing the chlorination step (Ohkubo et al., 2006).
Molecular Structure Analysis
The molecular structure of 9,10-Dichloro-2,6-dimethylanthracene would feature chloro and methyl groups as substituents on the anthracene backbone, affecting its electronic and spatial configuration. Studies on similar molecules, such as 9,10-dihydro-9,10-diboraanthracene derivatives, provide insight into how substitutions can alter molecular structure, including bending and planarity of the molecule due to steric interactions, which could also apply to chlorinated derivatives (Müller et al., 1995).
Chemical Reactions and Properties
9,10-Dichloro-2,6-dimethylanthracene may undergo various chemical reactions, including further substitution, addition, and redox reactions. The chloro groups, in particular, could make it a precursor for further functionalization. For example, nitration reactions of similar compounds like 9,10-dimethylanthracene have been studied, indicating potential pathways for further chemical modification of chlorinated anthracenes (Suzuki et al., 1974).
Physical Properties Analysis
The introduction of chloro and methyl groups into the anthracene molecule alters its physical properties, such as solubility, melting point, and photophysical behavior. Studies on similar compounds, like 2,6-dimethylanthracene and its derivatives, can shed light on how these substituents affect the physical properties of the molecule, including its photoluminescence and crystal structure, which are important for applications in optoelectronics and materials science (Gong et al., 2010).
科学的研究の応用
Scientific Research Applications of Chemical Compounds
Chemical compounds, including polycyclic aromatic hydrocarbons and their derivatives, are widely studied for various scientific applications. These include:
Chemical Analysis and Environmental Studies : Compounds similar to 9,10-Dichloro-2,6-dimethylanthracene are often subjects of environmental toxicology studies. For instance, the toxicological profiles and environmental behaviors of herbicides like 2,4-Dichlorophenoxyacetic acid (2,4-D) are extensively reviewed to understand their impact on ecosystems and human health (Islam et al., 2017).
Carcinogenesis and Toxicology : The carcinogenic and toxicological effects of various chemical carcinogens, including specific anthracene derivatives, are studied to assess their impact on living organisms. Research into compounds like 9,10-Dimethyl-1,2-benz(a)anthracene provides insights into the mechanisms of carcinogenesis and potential preventive strategies (Sabes et al., 1963).
Biomedical Applications : The potential therapeutic effects of compounds extracted from natural sources, such as Eleutherococcus senticosus, against various types of cancer, demonstrate the interest in chemical compounds for pharmaceutical applications. These include examining the effects on experimentally induced tumors, highlighting the broader scope of chemical compounds in medical research (Bespalov et al., 1993).
Material Science and Engineering : The physical and chemical properties of various compounds are explored for applications in material science, including the development of new materials with specific characteristics suitable for industrial, technological, and environmental applications.
特性
IUPAC Name |
9,10-dichloro-2,6-dimethylanthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2/c1-9-3-5-11-13(7-9)15(17)12-6-4-10(2)8-14(12)16(11)18/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSPFHAUJGCSBSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C3C=C(C=CC3=C2Cl)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90393211 | |
| Record name | 9,10-dichloro-2,6-dimethylanthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90393211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9,10-Dichloro-2,6-dimethylanthracene | |
CAS RN |
887354-46-3 | |
| Record name | 9,10-Dichloro-2,6-dimethylanthracene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=887354-46-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9,10-dichloro-2,6-dimethylanthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90393211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



